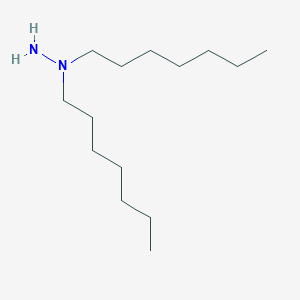
1,1-Diheptylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diheptylhydrazine: is an organic compound with the molecular formula C14H32N2 . It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond. This compound is known for its unique structure, where two heptyl groups are attached to the nitrogen atoms. It is a colorless to pale yellow liquid with a characteristic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Diheptylhydrazine can be synthesized through the reaction of heptylamine with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
2 C7H15NH2 + N2H4→C14H32N2 + 2 H2O
Industrial Production Methods: Industrial production of this compound involves the continuous flow process where heptylamine and hydrazine hydrate are mixed in a reactor. The reaction mixture is then heated to the desired temperature, and the product is separated by distillation. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Diheptylhydrazine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted hydrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of azines or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines with various functional groups.
Applications De Recherche Scientifique
1,1-Diheptylhydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various nitrogen-containing compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitrogen metabolism.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,1-diheptylhydrazine involves its interaction with various molecular targets, primarily through the formation of covalent bonds with nucleophilic sites. The nitrogen-nitrogen single bond in the hydrazine moiety is highly reactive, allowing it to participate in various chemical reactions. The compound can inhibit enzymes by forming stable complexes with their active sites, thereby blocking their catalytic activity. Additionally, it can act as a reducing agent, donating electrons to other molecules and altering their chemical properties.
Comparaison Avec Des Composés Similaires
1,1-Dimethylhydrazine: A simpler hydrazine derivative with two methyl groups attached to the nitrogen atoms.
1,1-Diphenylhydrazine: A hydrazine derivative with two phenyl groups attached to the nitrogen atoms.
1,1-Diethylhydrazine: A hydrazine derivative with two ethyl groups attached to the nitrogen atoms.
Comparison: 1,1-Diheptylhydrazine is unique due to its longer heptyl chains, which impart different physical and chemical properties compared to its simpler counterparts. The longer alkyl chains increase the hydrophobicity of the molecule, affecting its solubility and reactivity. Additionally, the steric hindrance provided by the heptyl groups can influence the compound’s interactions with other molecules, making it a valuable reagent in specific synthetic applications.
Propriétés
Numéro CAS |
6971-83-1 |
|---|---|
Formule moléculaire |
C14H32N2 |
Poids moléculaire |
228.42 g/mol |
Nom IUPAC |
1,1-diheptylhydrazine |
InChI |
InChI=1S/C14H32N2/c1-3-5-7-9-11-13-16(15)14-12-10-8-6-4-2/h3-15H2,1-2H3 |
Clé InChI |
RFXFOKUOVOSNLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN(CCCCCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


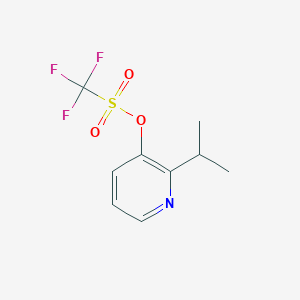


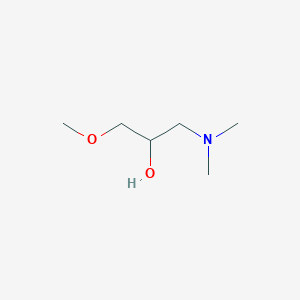
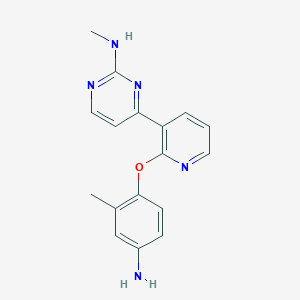
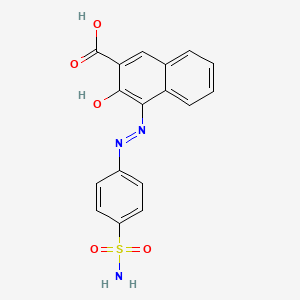

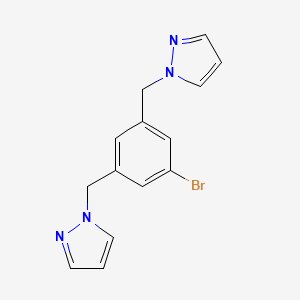

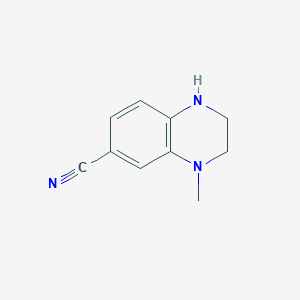
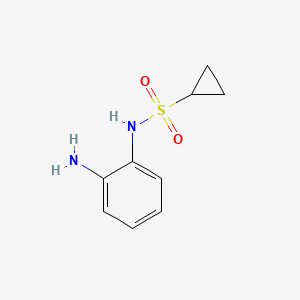
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)
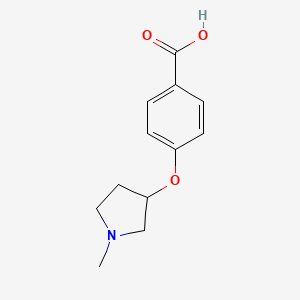
![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)
